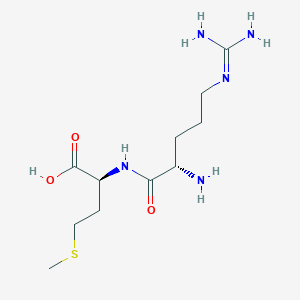
1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene is a synthetic organic compound known for its unique structural properties and applications in scientific research. It is primarily used as a fluorescent dye for detecting amyloids, particularly amyloid β peptide, which is associated with Alzheimer’s disease . The compound’s high affinity for amyloid β peptide makes it a valuable tool in biomedical research.
准备方法
The synthesis of 1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene involves several steps, typically starting with the bromination of a suitable precursor. The synthetic route generally includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Styryl Group Addition: Formation of the styryl groups through a series of reactions involving aldehydes and base-catalyzed condensation.
Carboxylation and Hydroxylation: Introduction of carboxyl and hydroxyl groups to the styryl moieties
Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as continuous flow synthesis and high-throughput screening.
化学反应分析
1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene has several scientific research applications:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Medicine: Investigated for its potential in diagnostic imaging and therapeutic applications.
Industry: Utilized in the development of advanced materials and sensors.
作用机制
The compound exerts its effects primarily through its high affinity for amyloid β peptide. It binds to the β-sheet structures of amyloid fibrils, allowing for their detection through fluorescence. The molecular targets include amyloid plaques in the brain, which are characteristic of Alzheimer’s disease . The pathways involved in its action include the interaction with amyloid fibrils and the subsequent fluorescence emission upon binding.
相似化合物的比较
1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene is often compared with similar compounds such as:
1-Fluoro-2,5-bis(3-carboxy-4-hydroxystyryl)benzene: A fluorine analog with similar amyloid-binding properties but different fluorescence characteristics.
The uniqueness of this compound lies in its high fluorescence intensity and specificity for amyloid β peptide, making it a superior choice for amyloid detection in research and diagnostic applications.
属性
CAS 编号 |
291766-06-8 |
|---|---|
分子式 |
C24H17BrO6 |
分子量 |
481.3 g/mol |
IUPAC 名称 |
5-[(E)-2-[3-bromo-4-[(E)-2-(3-carboxy-4-hydroxyphenyl)ethenyl]phenyl]ethenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C24H17BrO6/c25-20-13-16(2-1-14-5-9-21(26)18(11-14)23(28)29)4-8-17(20)7-3-15-6-10-22(27)19(12-15)24(30)31/h1-13,26-27H,(H,28,29)(H,30,31)/b2-1+,7-3+ |
InChI 键 |
ZVECSLHUCRIBDY-WMWQKROPSA-N |
手性 SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)O)C(=O)O)Br)/C=C/C3=CC(=C(C=C3)O)C(=O)O |
规范 SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)C(=O)O)Br)C=CC3=CC(=C(C=C3)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B8269978.png)





![5-(2-tert-butyl-5-(4-fluorophenyl)-1H-imidazol-4-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine methanesulfonate](/img/structure/B8270009.png)







